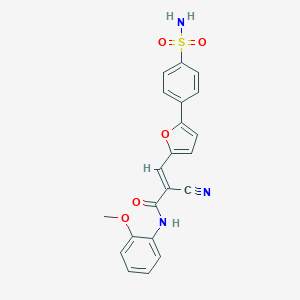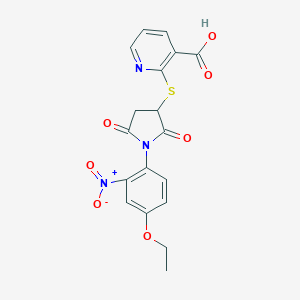
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, also known as ENTNA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ENTNA is a derivative of nicotinic acid and has been found to exhibit a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is not fully understood, but it is believed to act through a variety of pathways. This compound has been found to inhibit the activity of several enzymes involved in cancer cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to modulate the expression of genes involved in oxidative stress and inflammation, suggesting a potential role in the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis. It has also been found to protect against oxidative stress and inflammation, suggesting a potential role in the prevention of neurodegenerative diseases. Additionally, this compound has been shown to modulate the expression of genes involved in cell signaling and metabolism.
実験室実験の利点と制限
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, it has been found to exhibit potent anti-tumor properties and has shown promise in the treatment of neurodegenerative diseases. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its potential therapeutic applications.
将来の方向性
There are several future directions for research on 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid. One area of interest is the development of novel derivatives of this compound with improved anti-tumor properties. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Another area of interest is the development of targeted delivery systems for this compound to improve its efficacy and reduce potential side effects. Overall, this compound has shown promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
合成法
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can be synthesized through a multi-step process involving the reaction of 4-ethoxy-2-nitrobenzaldehyde with pyrrolidine-3-thione, followed by reaction with nicotinic acid. The final product is obtained through purification and isolation techniques. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to exhibit anti-tumor properties in vitro and in vivo, and has shown promise in inhibiting the growth of cancer cells. Additionally, this compound has been explored for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect against oxidative stress and inflammation.
特性
IUPAC Name |
2-[1-(4-ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O7S/c1-2-28-10-5-6-12(13(8-10)21(26)27)20-15(22)9-14(17(20)23)29-16-11(18(24)25)4-3-7-19-16/h3-8,14H,2,9H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMODUGKZNQRMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

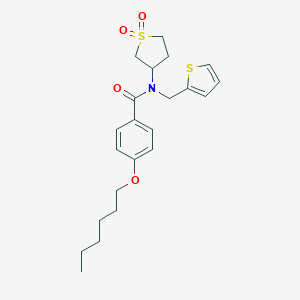

![5-(3,4-diethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B363270.png)
![N-(4-chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B363276.png)
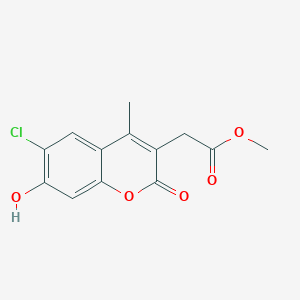
![N-[2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B363280.png)
![Ethyl 4,5-dimethyl-2-({[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B363286.png)
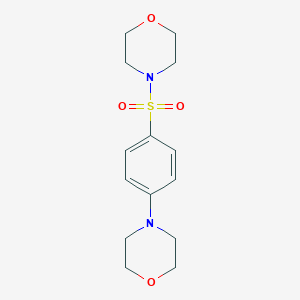
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B363294.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B363298.png)
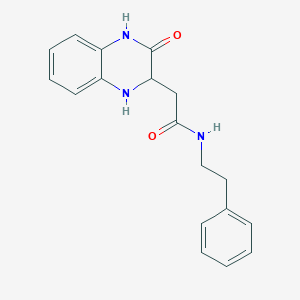
![1-(3-methoxy-4-phenylmethoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363305.png)

